Probarbital calcium

Description

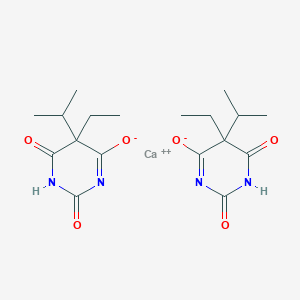

Probarbital calcium is the calcium salt of probarbital (5-ethyl-5-isopropylbarbituric acid), a barbiturate derivative. The free acid form, probarbital, has a molecular weight of 198.2191 g/mol and an IUPAC Standard InChIKey of HHLXJTDUHFBYAU-UHFFFAOYSA-N . Key physicochemical properties include a boiling point of 725.23 K and a calculated log10 water solubility (log10WS) of -2.21, indicating low aqueous solubility .

Its low solubility likely contributes to slower absorption compared to sodium salts, which are typically more water-soluble (e.g., probarbital sodium has a molecular weight of 220.2009 g/mol) .

Properties

IUPAC Name |

calcium;5-ethyl-2,6-dioxo-5-propan-2-ylpyrimidin-4-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H14N2O3.Ca/c2*1-4-9(5(2)3)6(12)10-8(14)11-7(9)13;/h2*5H,4H2,1-3H3,(H2,10,11,12,13,14);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPJERQWVCHCKK-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N=C1[O-])C(C)C.CCC1(C(=O)NC(=O)N=C1[O-])C(C)C.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26CaN4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276234 | |

| Record name | Ipral calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-74-4, 5628-27-3 | |

| Record name | Probarbital calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipral calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROBARBITAL CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5L624QX2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of probarbital calcium typically involves the reaction of barbituric acid derivatives with calcium salts. One common method is the reaction of 5-ethyl-5-phenylbarbituric acid with calcium chloride in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired calcium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product through crystallization and filtration techniques to obtain high-purity this compound suitable for medical use .

Chemical Reactions Analysis

Types of Reactions

Probarbital calcium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acids are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced barbiturate derivatives .

Scientific Research Applications

Probarbital calcium has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on neurotransmitter systems and its potential use in neuropharmacology.

Medicine: Investigated for its anticonvulsant and sedative properties, making it useful in the treatment of epilepsy and anxiety disorders.

Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control

Mechanism of Action

Probarbital calcium exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor at the GABAA receptor site. This binding enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a reduction in neuronal excitability. This mechanism is similar to other barbiturates and results in sedative and anticonvulsant effects .

Comparison with Similar Compounds

Table 1: Key Properties of Probarbital Derivatives and Related Barbiturates

Key Findings:

- Solubility and Bioavailability: Probarbital calcium’s low solubility contrasts with sodium salts (e.g., probarbital sodium), which are more readily absorbed due to higher aqueous solubility .

Comparison with Other Calcium-Containing Pharmaceuticals

Table 2: Calcium-Based Compounds in Medicine

Key Findings:

- Bioavailability : this compound’s low solubility limits its utility as a calcium source compared to citrate or carbonate salts, which are optimized for ion release .

- Functional Role : Unlike hydroxyapatite (used in orthopedics) or calcium supplements, this compound’s calcium ion is a counterion rather than a therapeutic component .

Pharmacological and Structural Insights

- Structure-Activity Relationship: The 5-ethyl-5-isopropyl substituents in probarbital confer intermediate duration of action, distinct from ultrashort-acting thiopental or long-acting phenobarbital .

Q & A

Q. What analytical methods are recommended for identifying and quantifying Probarbital calcium in pharmaceutical formulations?

Methodological Answer: this compound can be assayed using volumetric analysis, as outlined in USP standards. For capsules, transfer contents to a volumetric flask (avoiding shell material contamination for hard gelatin capsules), dissolve in alcohol-polysorbate 80 solution, and titrate using validated protocols for calcium quantification . Calibration curves should be constructed using known calcium concentrations (e.g., 8–40 mg) to ensure precision, with regression analysis to validate linearity (R² > 0.99) .

Q. How does the solubility profile of this compound influence its pharmacokinetic modeling?

Methodological Answer: Solubility data in aqueous and organic solvents (e.g., alcohol, ether) must be empirically determined using shake-flask methods at physiological pH (7.4). Reference solubility values from handbooks (e.g., 1876 mg/L in water at 25°C) can guide in vitro dissolution studies, but researchers should validate these under controlled temperature and agitation conditions .

Q. What pharmacological parameters are critical for assessing this compound’s sedative efficacy in preclinical models?

Methodological Answer: Dose-response studies in rodent models should measure latency to sleep onset and duration using standardized barbiturate protocols. Electroencephalogram (EEG) monitoring is recommended to correlate serum concentrations (via HPLC) with CNS activity. Cross-validate results with positive controls (e.g., phenobarbital) to account for inter-species variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer: Contradictions often arise from variations in assay sensitivity (e.g., LC-MS vs. UV spectroscopy) or model systems (e.g., in vitro hepatocytes vs. in vivo liver enzymes). Conduct meta-analyses of existing datasets using Cochrane Review guidelines, applying heterogeneity tests (I² statistic) to identify outlier studies. Replicate disputed experiments under harmonized conditions, controlling for purity (>98% by NMR) and solvent polarity .

Q. What experimental design considerations are essential for evaluating this compound’s potential for drug-drug interactions?

Methodological Answer: Use human liver microsome assays to screen for CYP450 enzyme inhibition/induction (e.g., CYP3A4, CYP2C9). Employ a crossover design in clinical pharmacokinetic studies, administering this compound with probe substrates (e.g., midazolam for CYP3A4). Analyze plasma concentrations via tandem mass spectrometry and apply pharmacokinetic modeling (non-compartmental analysis) to calculate AUC and Cmax ratios .

Q. How should regulatory frameworks inform the design of multinational studies on this compound?

Methodological Answer: Consult WHO scheduling recommendations (e.g., unscheduled status due to low abuse potential) and national controls (e.g., UK Class B). For clinical trials, adhere to ICH-GCP guidelines and include ethical justifications for cross-jurisdictional data sharing. Document therapeutic use history (e.g., sedative prescriptions in 2 countries) to align with regulatory submissions .

Methodological Notes

- Data Validation : Always cross-reference solubility and assay data with authoritative sources (e.g., Handbook of Aqueous Solubility Data) and replicate experiments in triplicate .

- Ethical Compliance : For animal studies, follow ARRIVE 2.0 guidelines, and for human trials, obtain informed consent with explicit disclosure of barbiturate-related risks .

- Statistical Rigor : Use ANOVA for dose-response comparisons and Bonferroni correction for multiple testing. Report confidence intervals (95%) for pharmacokinetic parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.